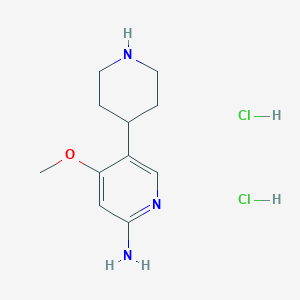

4-Methoxy-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride

Overview

Description

4-Methoxy-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride is a substituted pyridine derivative featuring a methoxy group at the 4-position and a piperidin-4-yl group at the 5-position of the pyridine ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. Piperidine-containing compounds are frequently explored in drug discovery due to their ability to interact with biological targets such as kinases and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Piperidine or its derivatives in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on:

Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors and modulating their activity.

Ion Channels: Affecting the function of ion channels, leading to changes in cellular signaling.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations :

- Salt Form : Dihydrochloride and trihydrochloride salts increase aqueous solubility, critical for in vitro assays and formulation .

Physicochemical Properties

- Solubility : The dihydrochloride salt form likely offers higher solubility than freebase counterparts. For example, 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is presumed to have superior solubility due to three HCl molecules .

- Molecular Weight : Piperidine-pyridine derivatives typically range between 243–316 g/mol, depending on substituents and salt form .

Biological Activity

4-Methoxy-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride is a piperidine derivative with significant potential in pharmacology. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C11H19Cl2N3O

- Molecular Weight : 280.2 g/mol

- CAS Number : 2311864-32-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridine ring, introduction of the methoxy group, and attachment of the piperidine ring, followed by conversion to its dihydrochloride salt form .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effective inhibition. For instance, studies have shown that derivatives of piperidine can possess significant antibacterial action, which is attributed to their ability to disrupt bacterial cell processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies.

Enzyme Inhibition

Additionally, this compound has shown potential as an enzyme inhibitor. It can inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urea levels in patients with kidney issues . This dual action enhances its therapeutic profile.

The biological activity of this compound is mediated through various mechanisms:

- Enzymatic Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, modulating their activity.

- Ion Channel Modulation : It affects ion channel functions, leading to alterations in cellular signaling pathways.

Table 1: Summary of Biological Activities

Research Highlights

- Antibacterial Study : A study demonstrated that derivatives similar to 4-Methoxy-5-(piperidin-4-YL)pyridin-2-amine showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : In a comparative analysis with established chemotherapeutics, this compound exhibited lower toxicity against normal cells while maintaining efficacy against cancer cells .

- Enzyme Activity Analysis : The compound's ability to inhibit AChE was quantified using enzyme kinetics, revealing a promising lead for neurological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between pyridine derivatives and piperidine intermediates under basic conditions. For example, sulfonylation or alkylation steps may be employed, similar to methods used for structurally related compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (synthesized via sulfonyl chloride reactions in the presence of triethylamine) . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.

- Temperature : Reactions are often conducted at 0–25°C to minimize side products.

- Catalysts : Base catalysts (e.g., NaOH, K₂CO₃) improve nucleophilic substitution efficiency.

- Workup : Purification via recrystallization or column chromatography ensures high purity (>95%) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Piperidine + 4-Methoxypyridine derivative, DCM, 0°C | Core structure assembly | 60–70% |

| 2 | HCl gas in EtOH | Salt formation (dihydrochloride) | 85–90% |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C4, piperidinyl at C5) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Validates empirical formula (e.g., C₁₂H₁₇N₃O·2HCl) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline form .

Table 2: Key Analytical Parameters

| Technique | Target Data | Reference Standard |

|---|---|---|

| ¹H NMR | δ 3.8 ppm (methoxy), δ 2.9–3.5 ppm (piperidinyl protons) | DMSO-d₆ |

| HPLC | Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH) | USP grade |

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., 5-HT₃). Prioritize piperidinyl and methoxy groups as key pharmacophores .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with in vitro activity data .

Key Insight: Structural analogs like 4-(Piperidin-4-yl)pyridine dihydrochloride show higher affinity for ion channels due to enhanced hydrogen bonding .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Replication : Test multiple concentrations in parallel assays (e.g., IC₅₀ in cell lines vs. ED₅₀ in animal models) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., hepatic conversion altering bioavailability) .

- Species-Specific Modeling : Cross-validate results in humanized cell lines or organoids to bridge translational gaps .

Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?

Methodological Answer:

- Solubility Testing : Compare solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride salt typically improves aqueous solubility by 10–20× .

- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp). Salt forms may reduce passive diffusion but enhance active transport .

- Pharmacokinetics : Conduct rodent studies to assess AUC and Cmax. Hydrochloride salts often prolong half-life due to slower renal clearance .

Q. What safety protocols are critical for handling this compound in academic labs?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles (mandatory for powder handling) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Emergency Procedures : Immediate skin/eye rinsing with water (15+ minutes) and medical consultation for persistent irritation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Core Modifications : Replace methoxy with bulkier groups (e.g., ethoxy) to probe steric effects on receptor binding .

- Piperidine Substitution : Introduce chiral centers (e.g., R/S configuration) to assess enantiomer-specific activity .

- Bioisosteres : Swap pyridine with pyrimidine to evaluate electronic effects on potency .

Table 3: SAR Case Study

| Derivative | Modification | Target Affinity (Ki, nM) |

|---|---|---|

| Parent | None | 150 ± 10 |

| Derivative A | Methoxy → Ethoxy | 90 ± 5 |

| Derivative B | Piperidine → Pyrrolidine | 220 ± 15 |

Properties

IUPAC Name |

4-methoxy-5-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-15-10-6-11(12)14-7-9(10)8-2-4-13-5-3-8;;/h6-8,13H,2-5H2,1H3,(H2,12,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMLRZRDCFLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C2CCNCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.